molecular formula C25H38O4 B1251740 fusarielin A

fusarielin A

Cat. No.: B1251740
M. Wt: 402.6 g/mol
InChI Key: LRMWKBJDHOHUEZ-HCZQMODJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

fusarielin A is a natural product found in Fusarium, Aspergillus, and Fusarium tricinctum with data available.

Scientific Research Applications

Estrogenic Effects in Cancer Research

Fusarielin A, among other fusarielins, has been identified as a mycoestrogen, compounds from fungi that bind to estrogen receptors and induce an estrogenic response in targeted cells. Studies have shown that fusarielins, including this compound, stimulate cell proliferation in MCF-7 breast cancer cells, suggesting their role as weak mycoestrogens. This effect is specific to cells with estrogen receptors, as seen in MCF-7 cells but not in cells lacking estrogen receptors. The stimulation by fusarielins was also prevented when combined with an estrogen receptor antagonist, indicating their mode of action through estrogen receptor binding (Sondergaard et al., 2012).

Anti-Angiogenic and Anti-Proliferative Properties

This compound has demonstrated anti-angiogenic activity, particularly in the human umbilical vein endothelial cell (HUVEC) tube formation assay. This suggests its potential use in inhibiting the formation of new blood vessels, which is a crucial process in tumor growth and metastasis. Structural development studies of this compound have pointed out the importance of its hydroxyl groups in its molecular structure. Researchers have used derivatives of this compound to examine its cellular distribution and biological behavior, providing insights into its anti-proliferative effects (Fujimoto et al., 2008).

Antifungal Antibiotic Properties

This compound, along with other fusarielins, has been isolated from Fusarium species and shown significant antifungal activity. This includes activity against Pyricularia oryzae, a plant pathogen. Such properties make this compound a candidate for developing new antifungal agents, which could be important in both agricultural and clinical settings (Gai et al., 2007).

Biosynthetic Studies and Production

Research has also focused on understanding the biosynthetic pathways of fusarielins in Fusarium species. Studies have identified specific conditions that promote the production of fusarielins, such as the type of carbon and nitrogen sources. This is crucial for harnessing this compound and related compounds for potential therapeutic applications. Additionally, the detection of fusarielin H in wheat spikes infected with Fusarium graminearum suggests that fusarielins are produced during infection, which could have implications for food safety (Sørensen et al., 2013).

Binding Proteins and Mechanism of Action

Further studies have identified the binding proteins of this compound as actin and tubulin, providing insights into its mechanism of action at the molecular level. Understanding how this compound interacts with these proteins can aid in the development of targeted therapies, particularly in cancer research where actin and tubulin play crucial roles in cell division and structure (Noguchi-Yachide et al., 2010).

Properties

Molecular Formula

C25H38O4

Molecular Weight

402.6 g/mol

IUPAC Name

(2S,3S,4E,6E)-7-[(1R,2S,4R,5R,6S,7S,9S,11R)-5-[(E)-but-2-en-2-yl]-4,11-dimethyl-3,10-dioxatetracyclo[5.5.0.02,4.09,11]dodecan-6-yl]-2,4-dimethylhepta-4,6-diene-1,3-diol

InChI

InChI=1S/C25H38O4/c1-7-14(2)21-17(10-8-9-15(3)22(27)16(4)13-26)18-11-20-24(5,28-20)12-19(18)23-25(21,6)29-23/h7-10,16-23,26-27H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25+/m0/s1

InChI Key

LRMWKBJDHOHUEZ-HCZQMODJSA-N

Isomeric SMILES

C/C=C(\C)/[C@H]1[C@H]([C@@H]2C[C@H]3[C@](O3)(C[C@H]2[C@H]4[C@@]1(O4)C)C)/C=C/C=C(\C)/[C@H]([C@@H](C)CO)O

Canonical SMILES

CC=C(C)C1C(C2CC3C(O3)(CC2C4C1(O4)C)C)C=CC=C(C)C(C(C)CO)O

synonyms

fusarielin A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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